molecular formula C15H25ClN2O B2432271 1-(Adamantane-1-carbonyl)piperazine hydrochloride CAS No. 29869-07-6

1-(Adamantane-1-carbonyl)piperazine hydrochloride

Cat. No. B2432271
CAS RN: 29869-07-6
M. Wt: 284.83
InChI Key: RDADYMRYTSZHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Adamantane-1-carbonyl)piperazine hydrochloride (abbreviated as 1-ACP-HCl) is an organic compound with a molecular formula of C15H23ClN2O2. It is a crystalline solid that is soluble in water and ethanol, and is commonly used in the laboratory as a reagent in organic synthesis. 1-ACP-HCl is a derivative of piperazine, an organic compound that is widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Scientific Research Applications

1. Medicinal Chemistry and Drug Design

1-(Adamantane-1-carbonyl)piperazine hydrochloride contributes significantly to medicinal chemistry, particularly in drug design. Piperazine, a core element in this compound, is recognized for its versatility and medicinal importance. It's a crucial part of numerous marketed drugs with diverse pharmacological activities. Its structure has been leveraged in the design of anti-mycobacterial compounds, specifically targeting Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extremely drug-resistant (XDR) strains. This compound's design, rationale, and structure-activity relationship are critical in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020). Additionally, the adamantane-based scaffold of this compound is essential in the development of therapeutic agents for neurodegenerative diseases. Adamantane derivatives like amantadine and memantine are already used for treating Alzheimer's and Parkinson's diseases. The pharmacological potential of adamantane derivatives is substantial, with some exceeding the effectiveness of well-known drugs (Dembitsky et al., 2020).

2. Antitumor and Antifungal Applications

Adamantane derivatives have shown promising antifungal and antitumor activities. For instance, a specific adamantane derivative demonstrated a therapeutic effect on generalized candidiasis and local skin injuries caused by Candida albicans (Vrynchanu, 2006). Moreover, hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester, another derivative, inhibited the growth of transplant carcinoma in mice, showcasing the compound's potential in cancer treatment (Fu, 2004).

3. Resistance Studies in Infectious Diseases

The compound's adamantane base has been instrumental in studying drug resistance, particularly in influenza A viruses. Significant research has been conducted to understand the frequency and distribution of M2 gene mutations that confer resistance to adamantanes in various influenza A virus subtypes. This research is crucial for monitoring drug resistance trends and informs the medical community about the appropriate use of adamantanes in treating influenza (Bright et al., 2005), (Dong et al., 2015).

properties

IUPAC Name

1-adamantyl(piperazin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c18-14(17-3-1-16-2-4-17)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-13,16H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDADYMRYTSZHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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